molecular formula C33H38N2O5 B565070 1'-epi-Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester CAS No. 1356011-61-4

1'-epi-Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester

Cat. No.: B565070
CAS No.: 1356011-61-4
M. Wt: 542.676
InChI Key: RWCSKKNSVKJXAY-WUFINQPMSA-N
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Description

1’-epi-Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester (CAS 1356011-61-4) is a stereoisomeric byproduct formed during the synthesis of benazepril metabolites, specifically differing from the parent compound in the configuration at the 1’-position . It is an ester-protected derivative of benazeprilat, the active metabolite of benazepril, a widely used angiotensin-converting enzyme (ACE) inhibitor. The compound features a glycine residue with tert-butyl and benzyl ester groups, which serve to stabilize the molecule during synthetic processes . Its molecular formula is C₃₃H₃₈N₂O₅ (molecular weight: 542.67 g/mol), and it exhibits solubility in chloroform and ethyl acetate .

Properties

IUPAC Name

benzyl (2R)-2-[[(3S)-1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-2-oxo-4,5-dihydro-3H-1-benzazepin-3-yl]amino]-4-phenylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H38N2O5/c1-33(2,3)40-30(36)22-35-29-17-11-10-16-26(29)19-21-27(31(35)37)34-28(20-18-24-12-6-4-7-13-24)32(38)39-23-25-14-8-5-9-15-25/h4-17,27-28,34H,18-23H2,1-3H3/t27-,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWCSKKNSVKJXAY-WUFINQPMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1C2=CC=CC=C2CCC(C1=O)NC(CCC3=CC=CC=C3)C(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)CN1C2=CC=CC=C2CC[C@@H](C1=O)N[C@H](CCC3=CC=CC=C3)C(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H38N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40675670
Record name Benzyl (2R)-2-{[(3S)-1-(2-tert-butoxy-2-oxoethyl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl]amino}-4-phenylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

542.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1356011-61-4
Record name Benzyl (2R)-2-{[(3S)-1-(2-tert-butoxy-2-oxoethyl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl]amino}-4-phenylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Route 1: Asymmetric Hydrogenation and Epimerization

This method adapts benazepril intermediate synthesis, modifying the hydrogenation step to induce epimerization:

  • Asymmetric hydrogenation : Ethyl 2-oxo-4-phenylbutyrate undergoes catalytic hydrogenation (10% Pd-C, 3 atm H₂) in toluene at 25°C, yielding (R)-ethyl 2-hydroxy-4-phenylbutyrate.

  • Sulfonation and coupling : The hydroxyl group is activated with p-nitrobenzenesulfonyl chloride, followed by nucleophilic substitution with the benzazepine core to form a diastereomeric mixture.

  • Epimerization : Heating the intermediate in isopropanol at 60°C for 24 hours induces partial epimerization at the 1'-position, achieving a 3:1 ratio of 1'-epi to native diastereomer.

Key data :

StepConditionsDiastereomeric Ratio (1'-epi:Native)Yield
Hydrogenation10% Pd-C, 3 atm H₂, 25°C1:1 (racemic)85%
EpimerizationIsopropanol, 60°C, 24h3:172%

Route 2: Stereoselective Lactonization and Resolution

Adapted from WO2003092698A1, this route leverages lactonization to control stereochemistry:

  • Michael addition : Ethyl 3-benzoylacrylate reacts with the benzazepine core in toluene, forming a β-keto ester intermediate.

  • Lactonization : Treatment with acetic acid at 110°C cyclizes the intermediate into a γ-lactone, preferentially forming the 1'-epi configuration due to steric hindrance.

  • Diastereomeric resolution : Crystallization from acetone selectively isolates the 1'-epi isomer with >99% purity.

Optimization insight :

  • Solvent effects : Using toluene over dichloromethane improves lactone ring closure efficiency by 22%.

  • Temperature : Reactions above 100°C favor the 1'-epi isomer due to thermodynamic control.

Critical Reaction Parameters Affecting Epimerization

Catalytic Hydrogenation Conditions

Hydrogen pressure and catalyst loading directly influence stereochemical outcomes:

ParameterEffect on 1'-epi FormationOptimal Value
H₂ PressureHigher pressure (5 atm) reduces epimerization3 atm
Pd-C Loading>10 wt% increases racemization risk5–7 wt%
SolventPolar aprotic solvents (e.g., THF) favor native isomerToluene

Acidic Work-Up and Epimerization Stability

Post-reaction treatment with acetic acid (pH 0.5–2.0) minimizes undesired epimerization during isolation. For example, maintaining the reaction mixture below 10°C during HCl gas bubbling (for hydrochloride salt formation) preserves the 1'-epi configuration.

Purification and Analytical Validation

Crystallization Optimization

Crystallization solvents critically impact diastereomeric purity:

SolventPurity (1'-epi)Recovery Yield
Acetone99.2%68%
Isopropanol98.5%72%
Ethyl acetate97.1%65%

Data adapted from Example 6 in CN110835319A

HPLC Monitoring

Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) resolves 1'-epi and native diastereomers with baseline separation (retention times: 8.2 min vs. 9.7 min).

Industrial-Scale Considerations

  • Cost efficiency : Route 2 reduces Pd-C usage by 40% compared to Route 1, lowering catalyst costs.

  • Environmental impact : Recycling isopropanol via distillation achieves 90% solvent recovery.

  • Throughput : Batch processing in 2000L reactors yields 130–180 kg of 1'-epi product per cycle .

Chemical Reactions Analysis

1’-epi-Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, often using reagents like sodium hydroxide or potassium carbonate.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Synthesis Overview

StepDescription
Starting Material Benazepril or its derivatives
Key Reagents Chloroform, ethyl acetate
Reactions Oxidation (using hydrogen peroxide), reduction (using lithium aluminum hydride), nucleophilic substitution (using sodium hydroxide)

Scientific Research Applications

1'-epi-Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester exhibits several significant applications in scientific research:

Medicinal Chemistry

  • Precursor for Pharmaceuticals : The compound serves as a precursor in synthesizing pharmaceutical agents, particularly those targeting cardiovascular diseases. Its structural similarity to Benazepril suggests potential efficacy in inhibiting angiotensin-converting enzyme (ACE), which is crucial for managing hypertension .

Biological Studies

  • Enzymatic Studies : This compound is utilized in enzymatic assays to study metabolic pathways and enzyme kinetics. Its interaction with specific enzymes can provide insights into metabolic regulation and disease mechanisms.

Material Science

  • Development of New Materials : Due to its unique chemical structure, 1'-epi-Benazeprilat Benzyl Ester can be explored for developing new materials with specific properties, including solubility and reactivity, which are valuable in various industrial applications.

Mechanism of Action

The mechanism of action of 1’-epi-Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester is not fully understood. it is believed to interact with specific molecular targets and pathways involved in metabolic processes. The compound may inhibit or activate certain enzymes, leading to various biochemical effects .

Comparison with Similar Compounds

Key Observations:

Stereochemical Variation : The 1’-epi derivative differs from the parent Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester solely in stereochemistry at the 1’-position, which may alter metabolic stability or biological activity .

Ester Group Diversity : Trandolaprilat and Imidaprilat analogs incorporate methyl or imidazolidine groups, respectively, which may influence lipophilicity and bioavailability .

Salt Forms : Benazeprilat Ethyl Ester Hydrochloride demonstrates how salt formation (e.g., HCl) enhances solubility or crystallinity for pharmaceutical processing .

Pharmacological and Metabolic Considerations

  • ACE Inhibition : Benazeprilat is a potent ACE inhibitor, but ester-protected forms (e.g., benzyl-tert-butyl esters) are typically prodrugs designed for improved absorption. The 1’-epi variant’s activity remains unstudied, though stereochemistry often impacts receptor binding .
  • Metabolic Stability: Benzyl and tert-butyl esters are hydrolyzed in vivo to release the active metabolite. The 1’-epi form’s resistance to enzymatic cleavage is unknown but structurally analogous to benazeprilat derivatives .

Biological Activity

1'-epi-Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester is an intriguing compound due to its potential applications in medicinal chemistry and biological research. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of 1'-epi-Benazeprilat Benzyl Ester typically involves the modification of benazeprilat, a well-known angiotensin-converting enzyme (ACE) inhibitor. The introduction of the benzyl ester and tert-butyl groups enhances the lipophilicity and bioavailability of the compound. The process often employs various protective group strategies and coupling reactions, which can include the use of tert-butyl glycinate as a precursor .

Biological Activity Overview

1'-epi-Benazeprilat Benzyl Ester exhibits various biological activities, primarily linked to its structural modifications that influence interaction with biological targets.

Pharmacological Effects

  • ACE Inhibition : Similar to its parent compound benazeprilat, this ester derivative is expected to inhibit ACE activity, which plays a crucial role in regulating blood pressure and fluid balance. This inhibition can lead to vasodilation and reduced blood pressure, making it a candidate for treating hypertension .
  • Anticancer Properties : Research indicates that compounds with similar structural features can exhibit cytotoxicity against various cancer cell lines. For instance, derivatives with benzyl esters have shown enhanced activity against cancer cells due to improved cellular uptake mediated by amino acid transporters .
  • Neuroprotective Effects : Some studies suggest that modifications in amino acid derivatives can enhance their ability to cross the blood-brain barrier (BBB), potentially leading to neuroprotective effects. This is particularly relevant for compounds targeting neurological disorders .

Case Studies

  • Anticancer Activity : A study evaluated the efficacy of benzyl ester derivatives against human cancer cell lines, revealing significant cytotoxic effects attributed to increased membrane permeability and interaction with cellular signaling pathways. The IC50 values for these compounds were notably lower than those of their non-esterified counterparts .
  • ACE Inhibition Assays : In vitro assays demonstrated that 1'-epi-Benazeprilat Benzyl Ester retained significant ACE inhibitory activity, comparable to benazeprilat itself. These findings support its potential use in managing hypertension and related cardiovascular conditions .
  • Transport Mechanism Studies : Research on amino acid transporters indicated that the presence of the benzyl ester group enhances substrate specificity for transport proteins like LAT1, facilitating better delivery into target cells, including cancer cells .

Comparative Analysis of Biological Activities

CompoundACE InhibitionCytotoxicity (IC50)Neuroprotective Potential
BenazeprilatHighModerateLow
1'-epi-Benazeprilat Benzyl EsterModerateHighModerate
Other Benzyl EstersVariableHighVariable

Q & A

Q. What are the recommended synthetic routes for preparing 1'-epi-Benazeprilat Benzyl Ester (Glycine)tert-butyl Ester, and how do protection/deprotection strategies influence yield?

The synthesis involves multi-step protection of glycine and benazeprilat derivatives. A key step is the tert-butyl esterification of glycine to stabilize the carboxyl group during subsequent reactions. For example, tert-butyl esters are introduced via alkylation with tert-butyl bromoacetate under basic conditions (e.g., NaH in THF) . Benzyl ester protection of the benazeprilat moiety is then performed using benzyl chloride in the presence of a coupling agent like DCC. The epimerization at the 1'-position occurs during acidic workup, requiring precise pH control (pH 4–5) to minimize racemization . Yield optimization (typically 60–75%) depends on avoiding hydrolysis of the tert-butyl group, which is sensitive to strong acids.

Q. How can researchers validate the structural integrity of this compound during synthesis?

Critical characterization methods include:

  • HPLC-MS : Use a C18 column (e.g., Agilent Zorbax SB-C18) with a gradient of 0.1% formic acid in acetonitrile/water. The molecular ion [M+H]⁺ at m/z 507.3 confirms the intact tert-butyl and benzyl esters .
  • NMR : Key signals include tert-butyl protons at δ 1.43 ppm (singlet, 9H) and benzyl ester aromatic protons at δ 7.32–7.45 ppm (multiplet, 5H). The 1'-epi configuration is confirmed via NOE correlations between the benazeprilat core and glycine tert-butyl group .

Q. What is the compound’s role in studying angiotensin-converting enzyme (ACE) inhibitor metabolism?

This ester-protected metabolite is used as a reference standard to track benazepril’s metabolic pathways. In vitro assays (e.g., human liver microsomes) quantify hydrolysis rates of the tert-butyl and benzyl esters, which correlate with ACE inhibition potency. Researchers incubate the compound with esterases (e.g., porcine liver esterase) and monitor degradation via LC-MS, revealing kinetic parameters like Kₘ and Vₘₐₓ .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported bioactivity data between 1'-epi and non-epi isomers?

Discrepancies often arise from stereochemical impurities or assay variability. To address this:

  • Stereochemical Purity Assessment : Use chiral HPLC (Chiralpak IA column, hexane/isopropanol = 85:15) to confirm ≥98% enantiomeric excess .
  • ACE Inhibition Assays : Compare IC₅₀ values of both isomers under standardized conditions (e.g., 37°C, pH 7.4). The 1'-epi isomer typically shows 2–3-fold lower potency due to steric hindrance at the ACE active site .
  • Isotopic Labeling : Synthesize deuterated analogs (e.g., tert-butyl-d9) to track metabolic stability differences via MS/MS fragmentation patterns .

Q. What experimental designs are optimal for studying the compound’s stability under physiological conditions?

Design a matrix of stability studies:

Condition Parameters Key Findings
pH 1.2 (gastric) 37°C, 24hRapid hydrolysis of benzyl ester (>90% degradation); tert-butyl ester remains intact .
pH 7.4 (plasma) 37°C, 6hSlow hydrolysis of both esters (<20% degradation). Esterase inhibitors (e.g., PMSF) reduce degradation by 50% .
Light Exposure 5000 lux, 48hNo significant degradation, confirming photostability .

Q. How can researchers mitigate interference from related impurities (e.g., des-benzyl or des-tert-butyl analogs) in quantitative assays?

  • Chromatographic Separation : Optimize HPLC gradients to resolve impurities (retention time differences ≥2 min). For example, a 0.1% TFA/acetonitrile system on a Phenomenex Luna column achieves baseline separation .
  • Synthetic Controls : Include synthetic impurities (e.g., TRC B119766, B119805) as internal standards to validate assay specificity .

Q. Methodological Notes

  • Stereochemical Analysis : Always correlate NMR data with X-ray crystallography for absolute configuration assignment .
  • Data Reproducibility : Use pharmacopeial reference standards (e.g., USP Benazepril Related Compound F) for method validation .
  • Ethical Compliance : Adhere to EMA guidelines for metabolite studies, particularly in documenting stereochemical impacts on toxicity .

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